![molecular formula C6H12N2O B2689321 5-(Methylamino)piperidin-2-one CAS No. 1343353-65-0](/img/structure/B2689321.png)
5-(Methylamino)piperidin-2-one
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Overview
Description
5-(Methylamino)piperidin-2-one is an organic compound with the molecular formula C6H12N2O . It is a derivative of piperidine, a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
The synthesis of highly functionalized piperidines, such as 5-(Methylamino)piperidin-2-one, has been reported via a five-component reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts .Molecular Structure Analysis
The molecular structure of 5-(Methylamino)piperidin-2-one consists of a six-membered ring with five carbon atoms and one nitrogen atom. The molecular weight of this compound is 128.17 .Chemical Reactions Analysis
Piperidine derivatives, including 5-(Methylamino)piperidin-2-one, are widely used to convert ketones to enamines. Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .Physical And Chemical Properties Analysis
The predicted boiling point of 5-(Methylamino)piperidin-2-one is 300.9±35.0 °C, and its predicted density is 1.04±0.1 g/cm3 . The pKa value is predicted to be 16.15±0.40 .Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 5-(Methylamino)piperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biological and Pharmacological Activity
Piperidines and their derivatives, including 5-(Methylamino)piperidin-2-one, have shown a wide range of biological and pharmacological activities . They have been used in the discovery and biological evaluation of potential drugs .
Anticancer Applications
Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been utilized as antimicrobial and antifungal agents . They have shown promising results in combating various microbial and fungal infections .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . They have shown effectiveness in reducing inflammation and providing pain relief .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown promising results in the treatment of various psychiatric disorders .
Safety and Hazards
Future Directions
Piperidine-containing compounds, including 5-(Methylamino)piperidin-2-one, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 5-(methylamino)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities and pharmacological pathways . More research is required to identify the specific pathways affected by 5-(Methylamino)piperidin-2-one.
Result of Action
As a piperidine derivative, it is known to have a wide range of biological activities . More research is needed to understand the specific molecular and cellular effects of 5-(Methylamino)piperidin-2-one.
properties
IUPAC Name |
5-(methylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-5-2-3-6(9)8-4-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDPGNSIELZBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)piperidin-2-one |
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